Gliquidone

描述

属性

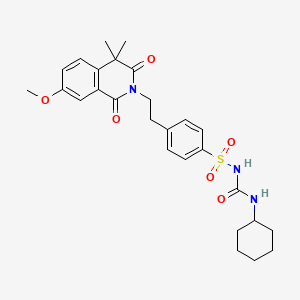

IUPAC Name |

1-cyclohexyl-3-[4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]phenyl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O6S/c1-27(2)23-14-11-20(36-3)17-22(23)24(31)30(25(27)32)16-15-18-9-12-21(13-10-18)37(34,35)29-26(33)28-19-7-5-4-6-8-19/h9-14,17,19H,4-8,15-16H2,1-3H3,(H2,28,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJFMFZYVVLQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62783-47-5 (mono-hydrochloride salt) | |

| Record name | Gliquidone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033342051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023096 | |

| Record name | Gliquidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gliquidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

69.5 [ug/mL] (The mean of the results at pH 7.4), 2.20e-03 g/L | |

| Record name | SID50085433 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Gliquidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33342-05-1 | |

| Record name | Gliquidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33342-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gliquidone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033342051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gliquidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gliquidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gliquidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLIQUIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7C2QDD75P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gliquidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180-182, 181 °C | |

| Record name | Gliquidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gliquidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Gliquidone's Mechanism of Action on Pancreatic Beta-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gliquidone, a second-generation sulfonylurea, plays a crucial role in the management of type 2 diabetes mellitus by stimulating insulin secretion from pancreatic beta-cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic effects. The primary focus is on its interaction with the ATP-sensitive potassium (K-ATP) channels, the subsequent signaling cascade leading to insulin exocytosis, and its selectivity for the pancreatic beta-cell. This document also delves into the extrapancreatic effects of this compound, details key experimental protocols for its study, and presents quantitative data on its activity.

Core Mechanism of Action: K-ATP Channel Modulation

This compound's principal mechanism of action revolves around its ability to modulate the activity of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic beta-cells.[1][2] These channels are crucial regulators of beta-cell membrane potential and, consequently, insulin secretion.

The K-ATP channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits forming the pore and four regulatory sulfonylurea receptor (SUR1) subunits.[3] Under basal glucose conditions, these channels are open, allowing potassium ions (K+) to efflux, which maintains a hyperpolarized state of the cell membrane. This hyperpolarization keeps voltage-gated calcium channels (VGCCs) closed, thereby preventing insulin secretion.[4][5]

This compound, like other sulfonylureas, exerts its effect by binding to the SUR1 subunit of the K-ATP channel.[1][3] This binding event induces a conformational change in the channel complex, leading to its closure.[1][2] The inhibition of K+ efflux results in the depolarization of the beta-cell membrane.[1][2]

This depolarization triggers the opening of voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+) into the cell.[1][2] The subsequent rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules, resulting in the release of insulin into the bloodstream.[1][2]

Signaling Pathway of this compound-Induced Insulin Secretion

The sequence of events from this compound binding to insulin release can be visualized as a signaling cascade.

Quantitative Data on this compound's Activity

The efficacy and selectivity of this compound can be quantified through various parameters, including its half-maximal inhibitory concentration (IC50) on different SUR subunits and its effect on K-ATP channels.

| Parameter | Value | Cell Type/Target | Reference |

| IC50 | 0.45 µM | K-ATP channels in HIT-T15 cells (pancreatic beta-cell line, expressing SUR1) | [6] |

| IC50 | 119.1 µM | K-ATP channels in rat cardiomyocytes (expressing SUR2A) | [6] |

| IC50 | 149.7 µM | K-ATP channels in rat vascular smooth muscle cells (expressing SUR2B) | [6] |

| IC50 | 27.2 nM | ATP-sensitive K+ channel | [7] |

These data highlight the selectivity of this compound for the pancreatic beta-cell SUR1 subunit over the SUR2A and SUR2B subunits found in cardiac and vascular smooth muscle tissues, respectively. This selectivity is a key factor in its favorable cardiovascular safety profile compared to some other sulfonylureas.[6]

K-ATP Channel-Independent Mechanisms

While the primary mechanism of this compound is the inhibition of K-ATP channels, some evidence suggests that sulfonylureas may also potentiate insulin exocytosis through mechanisms distal to channel closure. These K-ATP channel-independent actions may involve the direct modulation of the exocytotic machinery. For instance, some studies propose that sulfonylureas can stimulate exocytosis via a Protein Kinase C (PKC)-dependent pathway or by affecting ion conductances within the insulin granule membrane.[1][8] Another proposed mechanism involves the binding of sulfonylureas to a 65-kDa protein on the granule membrane, activating granular ClC-3 chloride channels, which promotes the acidification necessary for insulin granule release competence.[9]

Extrapancreatic Effects of this compound

Beyond its direct effects on pancreatic beta-cells, this compound also exhibits extrapancreatic actions that contribute to its overall hypoglycemic effect. These actions primarily involve improving insulin sensitivity in peripheral tissues.[6] Studies have shown that this compound can increase the number of insulin receptors in these tissues, thereby enhancing glucose uptake and utilization.[6]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound on pancreatic beta-cells.

Isolation of Pancreatic Islets

A common method for isolating pancreatic islets for in vitro studies involves collagenase digestion of the pancreas followed by purification.

Protocol:

-

Anesthesia and Pancreas Exposure: Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols. Make a midline abdominal incision to expose the peritoneal cavity and locate the common bile duct.

-

Cannulation and Perfusion: Clamp the common bile duct near the duodenum. Cannulate the bile duct and slowly perfuse the pancreas with a cold collagenase solution (e.g., Collagenase P in Hank's Balanced Salt Solution).

-

Pancreas Digestion: Excise the distended pancreas and transfer it to a conical tube. Incubate in a 37°C water bath for a specified time to allow for enzymatic digestion of the exocrine tissue.

-

Mechanical Disruption: Gently shake the tube to mechanically disrupt the digested tissue and release the islets.

-

Filtration and Washing: Pass the digest through a mesh filter to remove undigested tissue. Wash the islets with a cold buffer solution.

-

Purification: Purify the islets from the remaining exocrine tissue using a density gradient (e.g., Ficoll or Histopaque). Centrifuge the cell suspension to separate the islets.

-

Islet Collection and Culture: Collect the purified islets from the interface of the density gradient. Hand-pick the islets under a stereomicroscope to ensure purity. Culture the isolated islets in a suitable medium (e.g., RPMI-1640) supplemented with serum and glucose.[5]

Static Insulin Secretion Assay

This assay measures the amount of insulin secreted from isolated islets in response to various stimuli, including this compound.

Protocol:

-

Islet Pre-incubation: After isolation and recovery, hand-pick islets of similar size. Place a specific number of islets (e.g., 10-20) into each well of a multi-well plate. Pre-incubate the islets in a low-glucose buffer (e.g., Krebs-Ringer Bicarbonate buffer with 2.8 mM glucose) for a defined period (e.g., 60 minutes) at 37°C to establish a basal secretion rate.

-

Stimulation: Remove the pre-incubation buffer and add fresh buffer containing the desired concentrations of glucose and/or this compound. Incubate for a specified time (e.g., 60 minutes) at 37°C.

-

Sample Collection: After the incubation period, carefully collect the supernatant from each well.

-

Insulin Measurement: Measure the insulin concentration in the collected supernatant using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Normalization: The amount of secreted insulin is often normalized to the total insulin content of the islets or the number of islets per well.[8][9]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of K-ATP channel activity in individual beta-cells and the effect of this compound on channel conductance.

Protocol:

-

Cell Preparation: Use isolated islets or a beta-cell line (e.g., INS-1 or MIN6). If using islets, disperse them into single cells using enzymatic digestion (e.g., trypsin) and plate them on coverslips.

-

Recording Setup: Place the coverslip with the cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fill them with an intracellular solution.

-

Giga-seal Formation: Approach a single beta-cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior (whole-cell configuration).

-

Data Acquisition: Clamp the membrane potential at a holding potential (e.g., -70 mV) and record the whole-cell currents. Apply voltage steps to elicit channel activity.

-

Drug Application: Perfuse the recording chamber with a solution containing this compound to observe its effect on the K-ATP channel currents.[6]

Intracellular Calcium Imaging

This method is used to visualize and quantify the changes in intracellular calcium concentration in response to this compound.

Protocol:

-

Cell Loading: Load isolated islets or dispersed beta-cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye.

-

Imaging Setup: Place the loaded cells in a perfusion chamber on the stage of a fluorescence microscope equipped with a camera.

-

Baseline Measurement: Perfuse the cells with a low-glucose buffer and record the baseline fluorescence intensity.

-

Stimulation and Recording: Perfuse the cells with a buffer containing this compound and/or high glucose. Continuously record the changes in fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Analyze the data to determine the kinetics and magnitude of the calcium response.[4]

Conclusion

This compound is a potent insulin secretagogue that primarily acts by inhibiting ATP-sensitive potassium channels in pancreatic beta-cells. Its high selectivity for the beta-cell SUR1 subunit contributes to its favorable safety profile. The resulting membrane depolarization and subsequent calcium influx are the key events that trigger insulin exocytosis. While the K-ATP channel-dependent pathway is the core mechanism, potential K-ATP channel-independent and extrapancreatic effects also contribute to its glucose-lowering efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel therapeutics for type 2 diabetes.

References

- 1. PKC-dependent stimulation of exocytosis by sulfonylureas in pancreatic beta cells - ProQuest [proquest.com]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. ATP-sensitive potassium channelopathies: focus on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound contributes to improvement of type 2 diabetes mellitus management: a review of pharmacokinetic and clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Capacity to Secrete Insulin Is Dose-Dependent to Extremely High Glucose Concentrations: A Key Role for Adenylyl Cyclase [mdpi.com]

- 6. New mechanisms for sulfonylurea control of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. diabetesjournals.org [diabetesjournals.org]

Gliquidone and ATP-Sensitive Potassium Channel Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gliquidone, a second-generation sulfonylurea, is a potent oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves the modulation of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[2][3] This guide provides an in-depth technical overview of the interaction between this compound and K-ATP channels, focusing on the molecular mechanisms, binding characteristics, and the experimental methodologies used to elucidate these interactions.

Core Concepts: The K-ATP Channel and this compound's Mechanism of Action

The K-ATP channel is a hetero-octameric protein complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[4][5] In pancreatic β-cells, these channels are crucial for coupling glucose metabolism to insulin secretion.[6]

The interaction of this compound with the K-ATP channel initiates a cascade of events leading to insulin release:

-

Binding to SUR1: this compound binds with high affinity to the SUR1 subunit of the K-ATP channel.[1][7]

-

Channel Closure: This binding event induces a conformational change in the channel complex, leading to the closure of the potassium pore.[3]

-

Membrane Depolarization: The closure of K-ATP channels reduces the efflux of potassium ions, causing the β-cell membrane to depolarize.[3][8]

-

Calcium Influx: Membrane depolarization activates voltage-dependent calcium channels, resulting in an influx of extracellular calcium.[2][8]

-

Insulin Exocytosis: The subsequent rise in intracellular calcium concentration triggers the fusion of insulin-containing granules with the cell membrane and the secretion of insulin.[3][8]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of this compound and other sulfonylureas with K-ATP channels.

Table 1: Inhibitory Concentration (IC50) of Sulfonylureas on K-ATP Channels

| Compound | Cell Type/Subunit | IC50 (µM) | Reference |

| This compound | HIT-T15 cells (SUR1) | 0.45 | [7] |

| Rat Cardiomyocytes (SUR2A) | 119.1 | [7] | |

| Rat VSMCs (SUR2B) | 149.7 | [7] | |

| Glibenclamide | HIT-T15 cells (SUR1) | 0.03 | [7] |

| Rat Cardiomyocytes (SUR2A) | 0.01 | [7] | |

| Rat VSMCs (SUR2B) | 0.09 | [7] | |

| Gliclazide | HIT-T15 cells (SUR1) | 1.21 | [7] |

VSMCs: Vascular Smooth Muscle Cells

Table 2: Binding Affinities (Ki) of Sulfonylureas

| Compound | Preparation | Ki (nM) | Reference |

| Glyburide (Glibenclamide) | Brain Membranes | 0.07 | [9] |

| Heart Membranes | 0.05 | [9] | |

| Smooth Muscle Membranes | 0.06 | [9] |

Signaling Pathways and Logical Relationships

The interaction of this compound with the K-ATP channel and the subsequent signaling cascade leading to insulin secretion can be visualized as follows:

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the this compound-K-ATP channel interaction.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel activity in intact cells.[10][11][12]

Objective: To measure the effect of this compound on K-ATP channel currents in pancreatic β-cells.

Methodology:

-

Cell Preparation: Isolate pancreatic β-cells (e.g., from mouse islets) or use a suitable cell line (e.g., HIT-T15).[7] Seed the cells on coverslips.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 0.1 Na2-ATP (pH 7.2 with KOH).

-

-

Recording:

-

Form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.[12]

-

Clamp the membrane potential at a holding potential of -70 mV.[13]

-

Apply voltage steps to elicit K-ATP currents.

-

Perfuse the cell with the external solution containing varying concentrations of this compound.

-

Record the resulting changes in current amplitude to determine the inhibitory effect.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand to its receptor.[14]

Objective: To determine the binding affinity (Ki) of this compound for the SUR1 subunit.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing SUR1 (e.g., pancreatic islets, brain tissue, or transfected cell lines) in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Assay Components:

-

Membrane preparation.

-

Radiolabeled sulfonylurea (e.g., [3H]glibenclamide).[9]

-

Unlabeled this compound at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of unlabeled this compound until equilibrium is reached.

-

Separation: Separate the bound radioligand from the free radioligand by rapid filtration through glass fiber filters.[14]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand. Calculate the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Conclusion

The interaction between this compound and the ATP-sensitive potassium channel is a well-characterized mechanism that forms the basis of its therapeutic effect in type 2 diabetes. The high-affinity and selective binding of this compound to the SUR1 subunit of the K-ATP channel in pancreatic β-cells leads to channel closure, membrane depolarization, and ultimately, glucose-independent insulin secretion. The experimental protocols outlined in this guide, particularly patch-clamp electrophysiology and radioligand binding assays, are fundamental tools for the continued investigation of this and other sulfonylurea-channel interactions, paving the way for the development of more specific and effective antidiabetic therapies.

References

- 1. This compound | C27H33N3O6S | CID 91610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Anti-diabetic Drug this compound Modulates Lipopolysaccharide-Mediated Microglial Neuroinflammatory Responses by Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. ATP-sensitive potassium channelopathies: focus on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of this compound on KATP channels in pancreatic β-cells, cardiomyocytes, and vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Characterization of binding of the ATP-sensitive potassium channel ligand, [3H]glyburide, to neuronal and muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docs.axolbio.com [docs.axolbio.com]

- 13. researchgate.net [researchgate.net]

- 14. giffordbioscience.com [giffordbioscience.com]

In Vitro Pharmacological Profile of Gliquidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological properties of Gliquidone, a second-generation sulfonylurea used in the management of type 2 diabetes. This document details its primary mechanism of action, target selectivity, and explores its effects on various cellular signaling pathways beyond glucose metabolism.

Core Mechanism of Action: K-ATP Channel Inhibition

This compound's principal pharmacological effect is the stimulation of insulin secretion from pancreatic β-cells.[1] This is achieved through its interaction with the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane. These channels are composed of two subunits: the inward-rectifier potassium channel pore (Kir6.2) and the sulfonylurea receptor 1 (SUR1), which is the binding site for sulfonylurea drugs.

The binding of this compound to the SUR1 subunit leads to the closure of the K-ATP channel. This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The subsequent depolarization activates voltage-dependent calcium channels, leading to an influx of extracellular calcium ions. The rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules, thereby increasing insulin release.

Quantitative Data: Target Affinity and Selectivity

This compound exhibits a selective affinity for the pancreatic SUR1 subunit of the K-ATP channel compared to the SUR2A and SUR2B subunits found in cardiomyocytes and vascular smooth muscle cells, respectively. This selectivity is crucial as it minimizes the potential for cardiovascular side effects associated with non-selective sulfonylureas. The half-maximal inhibitory concentration (IC50) values from in vitro patch-clamp studies are summarized below.

| Target | Cell Type | This compound IC50 (µM) | Comparative IC50 (µM) | Reference |

| K-ATP Channel (SUR1/Kir6.2) | Pancreatic β-cells (HIT-T15) | 0.45 | Glibenclamide: 0.03, Gliclazide: 1.21 | [2] |

| K-ATP Channel (SUR2A/Kir6.2) | Cardiomyocytes | 119.1 | Glibenclamide: 0.01 | [2] |

| K-ATP Channel (SUR2B/Kir6.1) | Vascular Smooth Muscle Cells | 149.7 | Glibenclamide: 0.09 | [2] |

Signaling Pathways Modulated by this compound

Beyond its primary role in insulin secretion, in vitro studies have revealed that this compound modulates other critical cellular signaling pathways.

NLRP3 Inflammasome Pathway

This compound has been shown to inhibit the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome in microglial cells. This inhibition is associated with a reduction in the release of pro-inflammatory cytokines, suggesting a potential anti-inflammatory role for this compound.

SIRT1/Notch1 Signaling Pathway

In vitro studies on human retinal endothelial cells have demonstrated that this compound can upregulate the expression of Sirtuin 1 (SIRT1), a protein deacetylase involved in cellular stress response and metabolism. This upregulation of SIRT1 is associated with the downregulation of the Notch1 signaling pathway, which plays a role in angiogenesis and inflammation. This suggests a potential protective effect of this compound in conditions like diabetic retinopathy.[3]

Experimental Protocols

Whole-Cell Patch-Clamp for K-ATP Channel Activity

This technique is employed to measure the ion currents flowing through the K-ATP channels in the membrane of single cells.

-

Cell Preparation: Pancreatic β-cells (e.g., HIT-T15 or primary islets) are isolated and cultured.

-

Pipette Solution (Intracellular): Contains a high concentration of potassium and ATP-free solution to maximize channel opening.

-

Bath Solution (Extracellular): A physiological saline solution.

-

Procedure:

-

A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal (giga-seal).

-

A brief suction is applied to rupture the membrane patch, establishing a whole-cell configuration.

-

The membrane potential is clamped at a specific voltage, and the resulting currents are recorded.

-

This compound at various concentrations is added to the bath solution to determine its inhibitory effect on the K-ATP channel currents.

-

-

Data Analysis: The recorded currents are analyzed to determine the IC50 value of this compound.

Static Insulin Secretion Assay

This assay quantifies the amount of insulin released from isolated pancreatic islets in response to various stimuli.

-

Islet Isolation and Culture: Pancreatic islets are isolated from rodents and cultured overnight to allow for recovery.

-

Solutions:

-

Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM).

-

KRB buffer with high glucose (e.g., 16.7 mM).

-

KRB buffer with high glucose and varying concentrations of this compound.

-

-

Procedure:

-

Groups of islets are pre-incubated in low glucose KRB buffer.

-

The islets are then incubated in the different test solutions (low glucose, high glucose, high glucose + this compound) for a defined period (e.g., 60 minutes).

-

The supernatant is collected to measure secreted insulin.

-

The islets are lysed to measure the total insulin content.

-

-

Data Analysis: Insulin concentrations in the supernatant and islet lysates are measured using an ELISA or radioimmunoassay. The amount of secreted insulin is typically expressed as a percentage of the total insulin content.

Intracellular Calcium Measurement

This method utilizes fluorescent dyes to visualize and quantify changes in intracellular calcium concentration.

-

Cell Preparation: Pancreatic β-cells are cultured on glass coverslips.

-

Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester form allows the dye to cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm.

-

Imaging:

-

The coverslip with the loaded cells is placed on a fluorescence microscope.

-

The cells are excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2).

-

The emission fluorescence is recorded over time.

-

This compound is added to the perfusion solution, and the subsequent changes in fluorescence are monitored.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated. This ratio is proportional to the intracellular calcium concentration.

Experimental Workflow for Screening Sulfonylurea Effects on Isolated Pancreatic Islets

The following diagram outlines a typical workflow for evaluating the in vitro effects of a sulfonylurea compound like this compound on pancreatic islet function.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The effect of this compound on KATP channels in pancreatic β-cells, cardiomyocytes, and vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of sulfonylurea receptors in isolated human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

Gliquidone's Effect on Insulin Secretion Pathways: A Technical Guide

Executive Summary

Gliquidone is a second-generation oral sulfonylurea antihyperglycemic agent used in the management of type 2 diabetes mellitus.[1][2] Its primary therapeutic effect is the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells. This document provides a detailed technical overview of the molecular mechanisms underpinning this compound's action, with a focus on its interaction with specific ion channels and the subsequent signaling cascades. It also explores the drug's selectivity and its extrapancreatic effects. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's pharmacology.

Core Mechanism: Pancreatic β-Cell Insulin Secretion

The principal mechanism of action for this compound, like other sulfonylureas, is the stimulation of insulin release from functioning pancreatic β-cells.[3][4] This process is intricately linked to the electrical activity of the β-cell membrane, which is primarily regulated by the ATP-sensitive potassium (K-ATP) channel.

The K-ATP Channel: Structure and Function

The K-ATP channel is a hetero-octameric protein complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[5][6] In pancreatic β-cells, the specific isoform is a complex of Kir6.2 and SUR1.[6][7]

Under basal (low glucose) conditions, intracellular ATP levels are low, and the K-ATP channels are open. This allows for the efflux of potassium ions (K+), maintaining a hyperpolarized state of the cell membrane and preventing insulin secretion. When blood glucose levels rise, glucose is transported into the β-cell and metabolized, leading to an increase in the intracellular ATP/ADP ratio. This increase in ATP binds to the Kir6.2 subunit, inducing a conformational change that closes the channel.[8]

This compound's Interaction with the SUR1 Subunit

This compound exerts its effect by binding with high affinity to the SUR1 subunit of the K-ATP channel complex on the pancreatic β-cell surface.[3][7] This binding mimics the effect of high ATP concentrations, causing the closure of the K-ATP channel independently of the ambient glucose or ATP levels.[3][4]

The Depolarization Cascade and Insulin Exocytosis

The closure of the K-ATP channel by this compound inhibits the outward flow of K+ ions.[7] This reduction in potassium conductance leads to the depolarization of the β-cell membrane.[1][2] The change in membrane potential activates voltage-dependent L-type calcium channels, resulting in a rapid influx of extracellular calcium ions (Ca2+).[1][3][4] The subsequent rise in intracellular Ca2+ concentration is the critical trigger for the exocytosis of insulin-containing secretory granules, leading to the release of insulin into the bloodstream.[3][7]

Selectivity for Pancreatic K-ATP Channels

K-ATP channels are also expressed in other tissues, including cardiomyocytes (SUR2A/Kir6.2) and vascular smooth muscle cells (VSMCs) (SUR2B/Kir6.1 or Kir6.2).[5][9] The selectivity of a sulfonylurea for the pancreatic SUR1 subunit over the cardiovascular SUR2 isoforms is a critical aspect of its safety profile. Non-selective binding can lead to adverse cardiovascular effects.

This compound demonstrates a high degree of selectivity for the pancreatic β-cell K-ATP channel.[9] Experimental data shows that its inhibitory concentration (IC50) is significantly lower for β-cells compared to cardiomyocytes and VSMCs, indicating a much higher affinity for the SUR1 subunit.[9][10] This selectivity suggests a lower risk of cardiovascular side effects compared to less selective sulfonylureas like glibenclamide.[9]

Extrapancreatic Effects of this compound

While the primary action of this compound is on the pancreas, several studies suggest the existence of beneficial extrapancreatic effects that contribute to its glucose-lowering activity.

-

Hepatic Insulin Sensitization : Studies in SUR1 knockout diabetic rat models have shown that this compound can decrease fasting blood glucose and improve insulin sensitivity without increasing insulin secretion.[11] This effect is attributed to increased hepatic glycogen storage and decreased gluconeogenesis, associated with the activation of the AKT signaling pathway in the liver.[11]

-

Peripheral Tissue Effects : this compound has been reported to increase the number of insulin receptors in peripheral tissues.[12][13] One study on normal rats demonstrated that this compound treatment enhanced insulin binding to liver plasma membranes by 40%.[14] This suggests that this compound may potentiate insulin action directly at the target tissues.[14][15]

Quantitative Analysis of this compound's Potency

The selectivity of this compound is best illustrated by comparing its half-maximal inhibitory concentration (IC50) across different cell types expressing various K-ATP channel isoforms.

| Cell Type | K-ATP Channel Subunits | This compound IC50 (µM) | Glibenclamide IC50 (µM) | Reference |

| HIT-T15 (Pancreatic β-cell line) | SUR1 / Kir6.2 | 0.45 | 0.03 | [9] |

| Rat Cardiomyocytes | SUR2A / Kir6.2 | 119.1 | 0.01 | [9] |

| Rat Vascular Smooth Muscle Cells | SUR2B / Kir6.2 | 149.7 | 0.09 | [9] |

Table 1: Comparative IC50 values of this compound and Glibenclamide on K-ATP channels in different cell types. Lower values indicate higher potency.

Detailed Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Electrophysiology for K-ATP Channel Activity

This protocol is based on methodologies used to assess the concentration-dependent effects of this compound on K-ATP channels.[9]

Objective : To measure the inhibitory effect of this compound on K-ATP channel currents in isolated cells (e.g., HIT-T15 cells, cardiomyocytes).

Methodology :

-

Cell Preparation : Isolate target cells (e.g., pancreatic islets, cardiomyocytes) using standard enzymatic digestion and culture them for a short period.

-

Electrode Preparation : Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with pipette solution.

-

Solutions :

-

External Solution (mM) : 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; adjusted to pH 7.4 with NaOH.

-

Pipette (Internal) Solution (mM) : 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; adjusted to pH 7.2 with KOH. To open K-ATP channels, this solution is ATP-free.

-

-

Recording :

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply voltage ramps (e.g., from -120 mV to +60 mV over 200 ms) to elicit whole-cell currents.

-

To isolate K-ATP currents, first record in the presence of a K-ATP channel opener (e.g., diazoxide) and then apply the test compound (this compound) at varying concentrations via a perfusion system.

-

-

Data Analysis : Measure the amplitude of the K-ATP current before and after the application of this compound. Plot the percentage of inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C27H33N3O6S | CID 91610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. The Anti-diabetic Drug this compound Modulates Lipopolysaccharide-Mediated Microglial Neuroinflammatory Responses by Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]

- 9. The effect of this compound on KATP channels in pancreatic β-cells, cardiomyocytes, and vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | CAS:33342-05-1 | ATP-sensitive K+ channel antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. This compound ameliorates hepatic insulin resistance in streptozotocin-induced diabetic Sur1-/- rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound contributes to improvement of type 2 diabetes mellitus management: a review of pharmacokinetic and clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Extrapancreatic action of sulphonylureas: effect of this compound on insulin and glucagon binding to rat liver plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Studies on the mechanism of action of sulphonylureas in type II diabetic subjects: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Gliquidone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular targets of Gliquidone, a second-generation sulfonylurea used in the management of type 2 diabetes mellitus. It delves into the quantitative aspects of its interactions, the experimental methodologies for their determination, and the signaling pathways it modulates.

Primary Molecular Target: ATP-Sensitive Potassium (K-ATP) Channel

This compound's principal mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. These channels are hetero-octameric protein complexes composed of four inwardly rectifying potassium channel (Kir6.2) subunits forming the pore and four sulfonylurea receptor 1 (SUR1) subunits that serve as the regulatory component to which sulfonylureas bind.

Quantitative Data: Inhibition of K-ATP Channels

The inhibitory potency of this compound on K-ATP channels has been quantified using the whole-cell patch-clamp technique, which measures the flow of ions across the cell membrane. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

| Cell Type | Target Subunit | IC50 (μM) | Reference |

| HIT-T15 (Pancreatic β-cell) | SUR1 | 0.45 | [1] |

| Rat Cardiomyocytes | SUR2A | 119.1 | [1] |

| Rat Vascular Smooth Muscle Cells (VSMCs) | SUR2B | 149.7 | [1] |

These data indicate that this compound is significantly more potent in inhibiting the SUR1 subunit found in pancreatic β-cells compared to the SUR2A and SUR2B subunits present in cardiac and vascular smooth muscle tissues, respectively, suggesting a degree of pancreatic selectivity.[1]

Experimental Protocol: Whole-Cell Patch-Clamp for K-ATP Channel Inhibition

The determination of this compound's effect on K-ATP channels is achieved through the whole-cell patch-clamp technique.

Objective: To measure the inhibitory effect of this compound on K-ATP channel currents in a specific cell type (e.g., HIT-T15 pancreatic β-cells).

Methodology:

-

Cell Preparation: Culture HIT-T15 cells under standard conditions. Prior to the experiment, cells are detached and plated onto glass coverslips.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with intracellular solution. The intracellular solution typically contains (in mM): 140 KCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, adjusted to pH 7.3 with KOH.

-

Recording Setup: Place the coverslip with adherent cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Data Acquisition: Clamp the cell membrane potential at a holding potential (e.g., -70 mV). Apply voltage ramps or steps to elicit K-ATP channel currents. Record baseline currents in the absence of the drug.

-

Drug Application: Perfuse the chamber with the extracellular solution containing varying concentrations of this compound (e.g., 0.001-500 μM).[1] Record the resulting changes in K-ATP channel currents at each concentration.

-

Data Analysis: Measure the peak current at each this compound concentration and normalize it to the baseline current. Plot the normalized current as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway: this compound-Induced Insulin Secretion

The inhibition of K-ATP channels by this compound is the initial step in a signaling cascade that culminates in the secretion of insulin from pancreatic β-cells.[2]

References

Extrapancreatic Effects of Gliquidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gliquidone, a second-generation sulfonylurea, is primarily known for its insulinotropic action on pancreatic β-cells. However, a growing body of research illuminates its significant extrapancreatic effects, which contribute to its overall hypoglycemic efficacy and present potential therapeutic benefits beyond glycemic control. This technical guide provides an in-depth review of the current research on the extrapancreatic actions of this compound. We consolidate findings on its influence on hepatic glucose metabolism, peripheral insulin sensitivity, neuroinflammation, and renal function. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and visualizes the underlying molecular pathways and workflows using Graphviz diagrams to offer a comprehensive resource for researchers and drug development professionals.

Introduction

While the principal mechanism of this compound involves stimulating insulin secretion by blocking ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, its extrapancreatic actions are crucial for a complete understanding of its therapeutic profile.[1][2] These effects primarily involve enhancing the sensitivity of peripheral tissues to insulin, modulating hepatic glucose output, and exerting protective effects in other organ systems.[1][3][4] Research indicates that these actions are mediated through a combination of receptor and post-receptor mechanisms, highlighting a complex and multifaceted pharmacological activity.[5]

Effects on Hepatic Glucose Metabolism

This compound exerts significant influence over the liver's role in glucose homeostasis. Studies have demonstrated that it can enhance hepatic insulin sensitivity, leading to increased glycogen storage and reduced gluconeogenesis.[6]

Quantitative Data: Hepatic Effects

| Parameter | Experimental Model | Treatment | Key Result | Citation |

| Insulin Binding | Normal Rat Liver Plasma Membranes | This compound (oral admin) | ~40% enhancement in insulin binding compared to controls. | [7][8] |

| Glycogen Synthesis | Primary Culture of Rat Hepatocytes | This compound (5 mg/l) + Insulin (1000 mU/l) | Increased from 310% to 430% above the basal rate. | [9] |

| Insulin Sensitivity (Half-Maximal Stimulation) | Primary Culture of Rat Hepatocytes | This compound (5 mg/l) | Unchanged. 94 mU/l in treated cells vs. 95 mU/l in controls. | [9] |

| Glucose Metabolism Mediators | Diabetic Sur1-/- Rats | This compound (8 weeks) | Increased hepatic glycogen storage and decreased gluconeogenesis. | [6] |

| Signaling Pathway Activation | Diabetic Sur1-/- Rats | This compound (8 weeks) | Accompanied by the activation of AKT signaling pathway. | [6] |

Experimental Protocols

Protocol 1: Insulin Binding Assay on Liver Plasma Membranes

-

Objective: To quantify the effect of this compound on insulin binding to liver cell membranes.

-

Model: Normal Wistar rats.

-

Procedure:

-

Administer this compound orally to the treatment group one hour before sacrifice. A control group receives a placebo.

-

Isolate liver plasma membranes from both groups via differential centrifugation and sucrose gradient ultracentrifugation.

-

Incubate the isolated membranes with a fixed concentration of ¹²⁵I-labeled insulin in the presence of increasing concentrations of unlabeled insulin.

-

Separate membrane-bound insulin from free insulin by centrifugation through a layer of silicone oil.

-

Measure the radioactivity of the membrane pellet using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled insulin) from total binding. Data is often analyzed using Scatchard plots.[7][8]

-

Protocol 2: Hepatocyte Glycogen Synthesis Assay

-

Objective: To measure the effect of this compound on insulin-stimulated glycogen synthesis.

-

Model: Primary culture of rat hepatocytes.

-

Procedure:

-

Isolate hepatocytes from rat liver by collagenase perfusion.

-

Culture cells for 48 hours. For the final 24 hours, incubate one set of cultures with this compound (e.g., 5 mg/l).

-

During the final hours of culture, stimulate the cells with varying concentrations of insulin.

-

Add ¹⁴C-labeled glucose to the medium and incubate to allow for its incorporation into glycogen.

-

Terminate the experiment by washing the cells and precipitating the glycogen with ethanol.

-

Quantify the amount of ¹⁴C-labeled glycogen using liquid scintillation counting.

-

Normalize the results to the total protein content of the cell lysates.[9]

-

Signaling Pathway Visualization

Caption: Postulated mechanism of this compound's effect on hepatic glucose metabolism via AKT pathway.

Effects on Peripheral Tissues

This compound enhances insulin sensitivity in peripheral tissues such as muscle and adipose cells, promoting glucose uptake.[1] This effect may be attributable to an increase in the number of insulin receptors and potentiation of post-receptor signaling pathways.[3][4][5]

Quantitative Data: Peripheral Tissue Effects

| Parameter | Experimental Model | Treatment | Key Result | Citation |

| K-ATP Channel Inhibition (IC50) | HIT-T15 cells (β-cell model) | This compound | 0.45 µM | [10] |

| K-ATP Channel Inhibition (IC50) | Rat Cardiomyocytes | This compound | 119.1 µM | [10] |

| K-ATP Channel Inhibition (IC50) | Rat Vascular Smooth Muscle Cells | This compound | 149.7 µM | [10] |

| Insulin Binding | Monocytes from Type 2 Diabetic Patients | This compound (1 or 6 months) | Significant increase in specific insulin binding. | [5] |

| Hexokinase Activity | Mononuclear Leukocytes from Type 2 Diabetic Patients | This compound (6 months) | Significant increase in enzyme activity. | [5] |

The higher IC50 values in cardiomyocytes and vascular smooth muscle cells suggest this compound is more selective for pancreatic β-cell SUR1 receptors over cardiovascular SUR2A/2B receptors, potentially indicating a lower risk of cardiovascular side effects compared to less selective sulfonylureas like glibenclamide.[10]

Experimental Protocols

Protocol 3: Glucose Uptake Assay in Adipocytes or Myotubes

-

Objective: To measure the effect of this compound on insulin-stimulated glucose transport.

-

Model: Isolated rat epididymal adipocytes or cultured L6 myotubes.

-

Procedure:

-

Culture cells or incubate isolated adipocytes in a defined medium with or without this compound for a prolonged period (e.g., 20-44 hours).

-

Wash cells to remove the drug and serum.

-

Stimulate cells with various concentrations of insulin for a short period (e.g., 30 minutes).

-

Initiate glucose uptake by adding a medium containing a radiolabeled glucose analog, such as 2-deoxy-[³H]D-glucose.

-

After a defined time (e.g., 5-10 minutes), terminate uptake by washing the cells with ice-cold phloretin solution.

-

Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

-

Normalize uptake values to cellular protein content.[11]

-

Protocol 4: GLUT4 Translocation Assay

-

Objective: To assess the effect of this compound on the movement of GLUT4 transporters to the plasma membrane.

-

Model: L6 myotubes or isolated adipocytes.

-

Procedure:

-

Treat cells with this compound as described in Protocol 3.

-

Stimulate with insulin.

-

Perform subcellular fractionation by differential ultracentrifugation to separate plasma membranes from intracellular microsomes.

-

Resolve proteins from each fraction using SDS-PAGE.

-

Transfer proteins to a PVDF membrane and perform Western blotting using a specific primary antibody against GLUT4.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Quantify band intensity using densitometry to determine the relative amount of GLUT4 in the plasma membrane fraction versus the intracellular fraction.[12][13]

-

Workflow Visualization

Caption: Experimental workflow for assessing this compound's effect on GLUT4 translocation.

Anti-Inflammatory and Organ-Protective Effects

Beyond its metabolic roles, this compound exhibits protective effects in non-classical target tissues, primarily through anti-inflammatory mechanisms.

Neuroinflammation

In the central nervous system, this compound has been shown to suppress neuroinflammatory responses. This is particularly relevant given the association between type 2 diabetes and increased neuroinflammation.[14]

-

Mechanism: this compound suppresses lipopolysaccharide (LPS)-induced microgliosis and proinflammatory cytokine production (COX-2, IL-6). It achieves this by inhibiting the formation of the NLRP3 inflammasome and downregulating the ERK/STAT3/NF-κB signaling pathway in microglial cells.[14]

Renal Protection

Studies suggest this compound can ameliorate diabetic nephropathy.

-

Mechanism: In mouse models of diabetic nephropathy, this compound treatment was found to inhibit the Notch/Snail1 signaling pathway. This action helps to delay renal interstitial fibrosis. Additionally, it improves the renal anti-oxidative response by increasing levels of nitric oxide and superoxide dismutase while decreasing malondialdehyde.[15]

Signaling Pathway Visualization

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound contributes to improvement of type 2 diabetes mellitus management: a review of pharmacokinetic and clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Studies on the mechanism of action of sulphonylureas in type II diabetic subjects: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound ameliorates hepatic insulin resistance in streptozotocin-induced diabetic Sur1-/- rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PrimoVeNde [librarysearch.library.utoronto.ca]

- 8. Extrapancreatic action of sulphonylureas: effect of this compound on insulin and glucagon binding to rat liver plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Extrapancreatic action of the sulphonylurea this compound: post-receptor effect on insulin-stimulated glycogen synthesis in rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of this compound on KATP channels in pancreatic β-cells, cardiomyocytes, and vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Extrapancreatic effects of sulfonylureas. Potentiation of insulin action through post-binding mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Troglitazone induces GLUT4 translocation in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acute exercise induces GLUT4 translocation in skeletal muscle of normal human subjects and subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Anti-diabetic Drug this compound Modulates Lipopolysaccharide-Mediated Microglial Neuroinflammatory Responses by Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Alleviates Diabetic Nephropathy by Inhibiting Notch/Snail Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Gliquidone's Impact on Cellular Signaling Cascades: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gliquidone, a second-generation sulfonylurea, is primarily known for its therapeutic role in type 2 diabetes mellitus through the stimulation of insulin secretion. This is achieved by its targeted inhibition of the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. However, emerging research reveals that this compound's influence extends beyond this primary mechanism, impacting a variety of cellular signaling cascades. These interactions have implications for conditions such as neuroinflammation and diabetic complications, including retinopathy and nephropathy. This technical guide provides a comprehensive overview of this compound's effects on key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex molecular interactions.

Core Mechanism of Action: Inhibition of K-ATP Channels

This compound's principal mechanism of action is the blockade of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[1][2] This action leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion.[1]

Quantitative Data: K-ATP Channel Inhibition

Studies have quantified the inhibitory concentration (IC50) of this compound on K-ATP channels in various cell types, highlighting its selectivity for pancreatic β-cells over cardiovascular tissues.

| Drug | Cell Type | Target Subunit | IC50 (µM) | Reference |

| This compound | Pancreatic β-cells (HIT-T15) | SUR1 | 0.45 | [2] |

| Cardiomyocytes | SUR2A | 119.1 | [2] | |

| Vascular Smooth Muscle Cells | SUR2B | 149.7 | [2] | |

| Glibenclamide | Pancreatic β-cells (HIT-T15) | SUR1 | 0.03 | [2] |

| Cardiomyocytes | SUR2A | 0.01 | [2] | |

| Vascular Smooth Muscle Cells | SUR2B | 0.09 | [2] | |

| Gliclazide | Pancreatic β-cells (HIT-T15) | SUR1 | 1.21 | [2] |

Experimental Protocol: Whole-Cell Patch Clamp for K-ATP Channel Activity

The following protocol is a representative method for assessing the effect of this compound on K-ATP channels using whole-cell patch clamp electrophysiology.

Cell Preparation:

-

Isolate pancreatic β-cells, cardiomyocytes, or vascular smooth muscle cells using standard enzymatic digestion protocols.

-

Plate the isolated cells on glass coverslips and culture for 24-48 hours.

Electrophysiological Recording:

-

Mount the coverslip with adherent cells onto the stage of an inverted microscope.

-

Perfuse the cells with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 140 KCl, 10 HEPES, 1 MgCl2, 1 EGTA, and varying concentrations of ATP (e.g., 0.1 mM to activate K-ATP channels), adjusted to pH 7.2 with KOH.

-

Establish a whole-cell patch clamp configuration.

-

Hold the cell at a membrane potential of -70 mV and apply voltage ramps or steps to elicit K-ATP currents.

-

After establishing a stable baseline current, perfuse the cells with the external solution containing varying concentrations of this compound (e.g., 0.001-500 µM).

-

Record the current inhibition at each concentration to determine the IC50 value.

Data Analysis:

-

Measure the peak outward current at a specific voltage (e.g., +50 mV).

-

Normalize the current inhibited by this compound to the baseline current.

-

Plot the concentration-response curve and fit with a Hill equation to calculate the IC50.

Modulation of Inflammatory Signaling Cascades

Recent studies have demonstrated that this compound exerts anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, particularly in the context of neuroinflammation.

ERK/STAT3/NF-κB Pathway

In microglial cells, this compound has been shown to suppress lipopolysaccharide (LPS)-induced neuroinflammation by inhibiting the phosphorylation of ERK, STAT3, and NF-κB.[1] This leads to a reduction in the expression of pro-inflammatory cytokines.

NLRP3 Inflammasome

This compound can also downregulate the activation of the NLRP3 inflammasome in microglial cells.[1] This is a critical multiprotein complex that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines like IL-1β.

Experimental Protocol: Western Blotting for Phosphorylated Proteins

This protocol outlines a general procedure for analyzing the phosphorylation status of ERK, STAT3, and NF-κB in response to this compound treatment.

Cell Culture and Treatment:

-

Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with this compound (e.g., 5 µM) for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 30 minutes.

Protein Extraction and Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK, total-ERK, phospho-STAT3, total-STAT3, phospho-NF-κB p65, and total-NF-κB p65 overnight at 4°C (typical dilutions are 1:1000).

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein to the total protein for each sample.

-

Express the results as a fold change relative to the control group.

Impact on Signaling Pathways in Diabetic Complications

This compound has been found to ameliorate the pathology of diabetic complications, such as retinopathy and nephropathy, by influencing specific signaling cascades.

SIRT1/Notch1 Pathway in Diabetic Retinopathy

In human retinal endothelial cells, this compound can counteract the effects of high glucose by upregulating Sirtuin 1 (SIRT1) and subsequently inhibiting the Notch1 signaling pathway.[3] This leads to a reduction in inflammation and oxidative stress, which are key drivers of diabetic retinopathy.

Notch/Snail Pathway in Diabetic Nephropathy

In animal models of diabetic nephropathy, this compound has been shown to inhibit the Notch/Snail signaling pathway.[4][5] This inhibition helps to prevent the epithelial-to-mesenchymal transition (EMT) of renal tubular cells, a process that contributes to renal fibrosis. This compound treatment was associated with decreased expression of Jagged1, Notch1, Hes1, and Snail1, and increased expression of E-cadherin.[4]

Experimental Protocol: qPCR for Gene Expression Analysis

The following is a representative protocol for quantifying the mRNA levels of genes in the SIRT1/Notch1 and Notch/Snail pathways.

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from cultured cells or tissue samples using a TRIzol-based method or a commercial RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

Quantitative Real-Time PCR (qPCR):

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., SIRT1, Notch1, Hes1, Hey1, Snail1, E-cadherin) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

-

Perform qPCR using a real-time PCR system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

Melt curve analysis to ensure product specificity.

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the fold change in gene expression using the 2^-ΔΔCt method, comparing the this compound-treated group to the control group.

References

- 1. The Anti-diabetic Drug this compound Modulates Lipopolysaccharide-Mediated Microglial Neuroinflammatory Responses by Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of this compound on KATP channels in pancreatic β-cells, cardiomyocytes, and vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound improves retinal injury to relieve diabetic retinopathy via regulation of SIRT1/Notch1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Alleviates Diabetic Nephropathy by Inhibiting Notch/Snail Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

In-depth Technical Guide on the Discovery and Synthesis of Gliquidone Derivatives: An Analysis of Available Data

A comprehensive review of publicly available scientific literature and patent databases reveals a significant scarcity of information regarding the discovery, synthesis, and biological evaluation of a diverse range of Gliquidone derivatives. While this compound itself is a well-documented second-generation sulfonylurea, dedicated research on its derivatives, including structure-activity relationship (SAR) studies, detailed synthesis protocols for analogs, and comparative quantitative biological data, appears to be limited. This guide, therefore, focuses on the core compound, this compound, summarizing the available technical information and providing a framework for the potential exploration of its derivatives.

This compound: The Parent Compound

This compound is an oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-cyclohexyl-3-[[4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl)ethyl]phenyl]sulfonyl]urea |

| Molecular Formula | C₂₇H₃₃N₃O₆S |

| Molecular Weight | 527.6 g/mol |

| CAS Number | 33342-05-1 |

Mechanism of Action and Signaling Pathway

This compound exerts its glucose-lowering effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells. This binding initiates a cascade of events leading to insulin exocytosis.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a substituted benzenesulfonamide with a cyclohexyl isocyanate. A general synthetic workflow is outlined below.

Experimental Protocol for this compound Synthesis

This is a generalized protocol based on common synthetic methods for sulfonylureas and should be adapted and optimized based on laboratory conditions and safety protocols.

Materials:

-

4-[2-(7-Methoxy-4,4-dimethyl-1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]benzenesulfonamide

-

Cyclohexyl isocyanate

-

Anhydrous acetone (or other suitable aprotic solvent)

-

Triethylamine (or other suitable base)

-

Hydrochloric acid (e.g., 1N solution)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 4-[2-(7-Methoxy-4,4-dimethyl-1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]benzenesulfonamide in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add triethylamine to the solution.

-

Slowly add a solution of cyclohexyl isocyanate in anhydrous acetone to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and filter to remove any insoluble impurities.

-

Acidify the filtrate with hydrochloric acid to precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration and wash with water.

-

Purify the crude product by recrystallization from ethanol to obtain pure this compound.

This compound Derivatives: A Frontier for Research

The core structure of this compound presents several opportunities for chemical modification to potentially develop derivatives with improved pharmacokinetic or pharmacodynamic properties. Logical points for modification to explore structure-activity relationships are highlighted below.

Despite the theoretical potential for a rich field of medicinal chemistry around this compound derivatives, the current body of public-domain research does not reflect extensive exploration in this area. Future research efforts could focus on the systematic synthesis and evaluation of this compound analogs to investigate their:

-

Potency and Efficacy: Quantitative assessment of their ability to stimulate insulin secretion in vitro and lower blood glucose in vivo.

-

Selectivity: Evaluation of their binding affinity for SUR1 versus other sulfonylurea receptors.

-

Pharmacokinetic Profile: Determination of their absorption, distribution, metabolism, and excretion (ADME) properties.

-

Safety Profile: Assessment of their potential for off-target effects and hypoglycemia.

Conclusion